molecular formula C8H11N3O B15324730 2-(Pyrimidin-2-yl)morpholine

2-(Pyrimidin-2-yl)morpholine

Cat. No.: B15324730
M. Wt: 165.19 g/mol
InChI Key: LBVGMLOFEGTUCK-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)morpholine is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)morpholine typically involves the reaction of morpholine with a pyrimidine derivative. One common method includes the reaction of morpholine-4-carboximidamide hydrochloride with 2-methoxymalonate ester in the presence of methanolic sodium methoxide . Another approach involves the use of a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the desired product through hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine or morpholine rings.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(Pyrimidin-2-yl)morpholine has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the pyrimidine and morpholine rings, which imparts specific chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-pyrimidin-2-ylmorpholine

InChI

InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-9-4-5-12-7/h1-3,7,9H,4-6H2

InChI Key

LBVGMLOFEGTUCK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NC=CC=N2

Origin of Product

United States

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